molecular formula C17H15NO3 B8547281 5H-Dibenz[b,f]azepine-5-carboxylic acid, 10-methoxy-, methyl ester CAS No. 353497-37-7

5H-Dibenz[b,f]azepine-5-carboxylic acid, 10-methoxy-, methyl ester

Cat. No.: B8547281
CAS No.: 353497-37-7
M. Wt: 281.30 g/mol
InChI Key: KUNLJAIXGWRPFX-UHFFFAOYSA-N
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Description

5H-Dibenz[b,f]azepine-5-carboxylic acid, 10-methoxy-, methyl ester is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

353497-37-7

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

methyl 5-methoxybenzo[b][1]benzazepine-11-carboxylate

InChI

InChI=1S/C17H15NO3/c1-20-16-11-12-7-3-5-9-14(12)18(17(19)21-2)15-10-6-4-8-13(15)16/h3-11H,1-2H3

InChI Key

KUNLJAIXGWRPFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of [2-(methoxycarbonyl-phenyl-amino)-phenyl]-acetic acid (16 g, 55.5 mmol) and polyphosphoric acid (29 g, 167 mmol in terms of P2O5) is heated to 100° C. for 4 hours. To the reaction mixture, methanol (50 ml) is added dropwise at 65° C. with stirring. The resulting suspension is cooled to room temperature, filtered and washed with methanol (40 ml). The white crystals are dried to yield 12.2 g of pure title compound (80%).
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Crude 10-Oxo-10,11-dihydro-dibenzo[b,f]azepine-5-carboxylic acid methyl ester (22.3 g, 0.083 mol, 1 eq.) is dissolved in methanol (112 mL) at 50° C. A catalytic amount of p-toluenesulfonic acid (0.445 mg) is added, followed by trimethyl orthoformate (11.5 mL, 1.25 eq.). The mixture is allowed to react for 5 hours before methanol is allowed to distill off. Fresh methanol is added continuously to replace the distillate. When 100 mL of methanol have been distilled, the mixture is allowed to cool down to 25° C. in 1 hour. The suspension is further cooled down to 3° C. in 20 minutes, stirred at this temperature for 1 hour and filtered. The solid is washed with cold methanol and dried in vacuum for 15 hours (50° C., 50 mbar). Pure title compound is obtained as a light yellow powder (18.02 g, 80.8% yield).
Name
10-Oxo-10,11-dihydro-dibenzo[b,f]azepine-5-carboxylic acid methyl ester
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Quantity
0.445 mg
Type
reactant
Reaction Step Two
Quantity
11.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80.8%

Synthesis routes and methods III

Procedure details

A suspension of 10-oxo-10,11-dihydro-dibenzo[b,f]azepine-5-carboxylic acid methyl ester (15 g, 56 mmol) in methanol (75 ml) is heated to 60° C. and a catalytic amount of p-toluene sulfonic acid (0.213 g, 1.1 mmol) is added. After addition of trimethyl ortho-formate (6.25 g, 58.9 mmol) the solution is stirred at 60–70° C. for 4 hours. During this reaction the product precipitates as white crystals. The mixture is cooled to room temperature, filtered and dried to yield 15.5 g of pure title compound (98%).
Name
10-oxo-10,11-dihydro-dibenzo[b,f]azepine-5-carboxylic acid methyl ester
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step Two
Quantity
0.213 g
Type
catalyst
Reaction Step Three

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